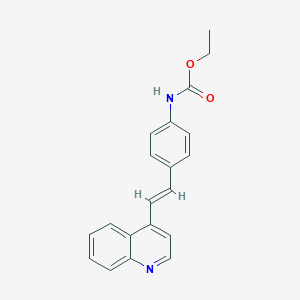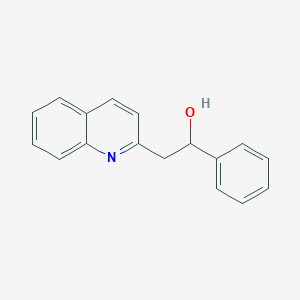
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as MADMI, is a synthetic indole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the synthetic cannabinoids family and is closely related to JWH-018, a well-known synthetic cannabinoid.
作用机制
MADMI acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of the CB1 receptor by MADMI leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
MADMI has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues. MADMI has also been shown to have a high binding affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
实验室实验的优点和局限性
One of the main advantages of MADMI is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for investigating the pharmacology of synthetic cannabinoids. However, MADMI is also highly lipophilic and has a long half-life, which may complicate its use in laboratory experiments. Additionally, the synthesis of MADMI requires the use of hazardous chemicals and should only be performed by experienced chemists.
未来方向
There are several potential future directions for research on MADMI. One area of interest is the development of new pain-relieving drugs based on the analgesic properties of MADMI. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and peripheral tissues, which may have implications for the development of new drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacology and toxicology of synthetic cannabinoids, including MADMI, to better understand their potential risks and benefits.
合成方法
The synthesis of MADMI involves the reaction of 4-methylacetophenone with 2-methylindole in the presence of a Lewis acid catalyst. The resulting product is then acetylated and methylated to obtain MADMI. Although the synthesis of MADMI is relatively straightforward, it requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
科学研究应用
MADMI has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and forensic science. In medicine, MADMI has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. In pharmacology, MADMI has been used as a reference compound for the development of new synthetic cannabinoids and to investigate the mechanism of action of these compounds. In forensic science, MADMI has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
属性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-[3-acetyl-5-methoxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C21H21NO3/c1-12-6-8-16(9-7-12)22-13(2)21(15(4)24)18-11-20(25-5)17(14(3)23)10-19(18)22/h6-11H,1-5H3 |
InChI 键 |
QZLBRQYKQNHCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

